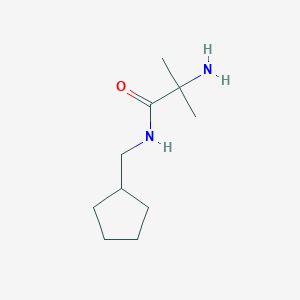

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHQVIPXKVGQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of the chemical structure and predicted properties of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide, a novel derivative of the proteogenic amino acid α-aminoisobutyric acid (Aib). Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to offer scientifically grounded predictions of its physicochemical properties, potential synthetic routes, and analytical characterization methods. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of sterically hindered amino acid derivatives.

Introduction

This compound is a unique molecule that combines the structural rigidity of a gem-dimethyl group at the alpha-carbon with a flexible N-alkyl substituent. The core of this compound is derived from 2-amino-2-methylpropanoic acid, also known as α-aminoisobutyric acid (Aib), an amino acid known for its ability to induce helical conformations in peptides. The N-terminal cyclopentylmethyl group introduces a lipophilic character that may influence the molecule's solubility, membrane permeability, and interactions with biological targets. The lack of extensive literature on this specific compound necessitates a theoretical and comparative approach to understanding its chemical and physical attributes.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a central propanamide backbone with a primary amine and two methyl groups at the α-position (C2). The amide nitrogen is substituted with a cyclopentylmethyl group.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C10H20N2O | PubChem[1] |

| Molecular Weight | 184.28 g/mol | PubChem[1] |

| CAS Number | Not available | |

| Canonical SMILES | CC(C)(C(=O)NCC1CCCC1)N | PubChem[1] |

| InChI | InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) | PubChem[1] |

| InChIKey | MDHQVIPXKVGQEJ-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. In the absence of experimental data for this compound, the following properties are predicted based on the known characteristics of its constituent functional groups and analogous compounds.

Physical State and Appearance

Amides are generally solids at room temperature, with the exception of the simplest amide, formamide.[2][3] The presence of the relatively large cyclopentylmethyl group and the overall molecular weight suggest that this compound is likely to be a crystalline solid at standard conditions. Its color would be expected to be white to off-white, assuming high purity.

Melting and Boiling Points

Amides exhibit significantly higher melting and boiling points compared to other carbonyl compounds of similar molecular weight due to strong intermolecular hydrogen bonding between the N-H and C=O groups.[2][3] While the tertiary amide in the target molecule lacks an N-H bond for hydrogen bonding, the primary amine group can act as a hydrogen bond donor. This, combined with the molecule's overall size and van der Waals forces from the cyclopentyl ring, suggests a relatively high melting point for a molecule of its size. A precise prediction is difficult, but it would likely be above 100 °C. The boiling point is expected to be significantly higher, likely exceeding 200 °C, though decomposition might occur at such high temperatures.

Solubility

The solubility of amides in water is governed by their ability to form hydrogen bonds with water molecules.[2][3] The primary amine and the carbonyl oxygen of this compound can act as hydrogen bond acceptors, while the amine can also be a donor. However, the lipophilic nature of the cyclopentylmethyl group and the gem-dimethyl groups will counteract this, reducing water solubility. It is predicted that the compound will have low to moderate solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

pKa

The basicity of the primary amine group is the most significant determinant of the compound's pKa. The electron-withdrawing effect of the adjacent amide carbonyl group will decrease the basicity of the α-amino group compared to a simple alkylamine. The pKa of the conjugate acid of the primary amine is likely to be in the range of 7.5-8.5.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several established methods for amide bond formation. The key step involves the coupling of a protected 2-amino-2-methylpropanoic acid derivative with cyclopentylmethanamine.

General Synthetic Strategy

A logical and common approach would be the coupling of an N-protected 2-amino-2-methylpropanoic acid with cyclopentylmethanamine, followed by deprotection of the amino group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Amide Coupling

-

Reactant Preparation: Dissolve N-Boc-2-amino-2-methylpropanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq) or 1-hydroxybenzotriazole (HOBt) (1.1 eq). Alternatively, a more modern coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be used. Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add cyclopentylmethanamine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-amino-N-(cyclopentylmethyl)-2-methylpropanamide.

Step 2: Deprotection

-

Acidic Cleavage: Dissolve the purified N-Boc protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Reaction: Stir the mixture at room temperature for 1-4 hours.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, the salt can be dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO3) followed by extraction with an organic solvent.

-

Final Purification: The final product can be further purified by recrystallization or chromatography if necessary.

Predicted Analytical and Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet integrating to 6 protons for the two methyl groups at the α-carbon.

-

A broad singlet for the two protons of the primary amine.

-

A doublet for the two protons of the methylene group attached to the amide nitrogen, likely coupled to the adjacent methine proton of the cyclopentyl ring.

-

A multiplet for the methine proton of the cyclopentyl ring.

-

Multiplets for the remaining methylene protons of the cyclopentyl ring.

-

A broad triplet for the amide N-H proton.

-

-

¹³C NMR:

-

A quaternary carbon signal for the α-carbon.

-

A signal for the two equivalent methyl carbons.

-

A signal for the amide carbonyl carbon.

-

A signal for the methylene carbon attached to the amide nitrogen.

-

Signals for the carbons of the cyclopentyl ring.

-

Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent molecular ion peak ([M]+) or, more likely in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]+) at m/z 185.16. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyclopentylmethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching vibrations of the primary amine around 3300-3400 cm⁻¹.

-

C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹.

-

A strong C=O stretching vibration of the amide group around 1640-1680 cm⁻¹.

-

N-H bending vibration of the primary amine around 1590-1650 cm⁻¹.

Potential Applications and Future Directions

Derivatives of α-aminoisobutyric acid are of significant interest in medicinal chemistry and materials science. The introduction of the N-(cyclopentylmethyl) group could impart several interesting properties:

-

Pharmacokinetics: The lipophilic cyclopentyl group may enhance membrane permeability and oral bioavailability, making it a potentially useful scaffold in drug design.

-

Peptidomimetics: Incorporation of this moiety into peptides could influence their secondary structure and stability, potentially leading to the development of novel therapeutic peptides with improved properties.

-

Material Science: The unique structural features could be exploited in the design of novel polymers or self-assembling materials.

Future research should focus on the successful synthesis and experimental characterization of this compound to validate the predictions made in this guide. Subsequent studies could explore its biological activity in various assays and its potential for incorporation into larger molecular frameworks.

Conclusion

While this compound remains a largely uncharacterized compound, a comprehensive understanding of its likely chemical and physical properties can be inferred from the well-established principles of organic chemistry and the behavior of analogous structures. This technical guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential applications of this novel amino acid derivative. The proposed synthetic route is robust and relies on standard laboratory techniques, paving the way for future experimental investigation.

References

-

Lumen Learning. The Basics of General, Organic, and Biological Chemistry: Physical Properties of Amides. [Link][2]

-

Chemistry LibreTexts. Physical Properties of Amides. [Link][3]

Sources

Navigating the Therapeutic Potential of 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Within this pursuit, the structural motif of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide emerges as a scaffold of significant interest. Its inherent features, including a chiral center, a gem-dimethyl group, and a lipophilic cyclopentylmethyl moiety, offer a rich canvas for synthetic modification and exploration of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the synthesis, potential pharmacological properties, and key experimental protocols relevant to the investigation of this compound derivatives. While direct literature on this specific family of compounds is nascent, this guide synthesizes information from structurally related molecules and established principles of drug discovery to provide a foundational resource for researchers in the field.

The Architectural Blueprint: Synthesis of the Core Scaffold and its Analogs

The synthetic accessibility of a chemical scaffold is a cornerstone of any drug discovery program. For this compound derivatives, a logical and versatile synthetic strategy is paramount. The construction of this core structure can be approached through several established methodologies in organic chemistry, primarily revolving around the formation of the central amide bond.

A prevalent and effective method for forging the amide linkage involves the coupling of a suitable carboxylic acid with an amine using a coupling agent.[1] In the context of our target molecule, this would entail the reaction of 2-amino-2-methylpropanoic acid (or a protected derivative) with cyclopentylmethanamine.

Experimental Protocol: General Amide Coupling

A standard and reliable method for the synthesis of the parent compound and its derivatives is the Schotten-Baumann reaction, which involves the use of an acid chloride and an amine in the presence of a base.[2]

Step-by-Step Methodology:

-

Acid Chloride Formation: In a round-bottom flask, dissolve 2-amino-2-methylpropanoic acid in an appropriate solvent such as dichloromethane (DCM). Add a chlorinating agent, for instance, thionyl chloride or oxalyl chloride, dropwise at 0°C. Allow the reaction to stir at room temperature until the conversion to 2-amino-2-methylpropanoyl chloride is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Amine Preparation: In a separate flask, dissolve cyclopentylmethanamine in DCM and add a base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Coupling Reaction: Slowly add the solution of 2-amino-2-methylpropanoyl chloride to the amine solution at 0°C with vigorous stirring. The reaction progress should be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a basic solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified using column chromatography or recrystallization to yield the desired this compound.[3]

This general protocol can be adapted for the synthesis of a library of derivatives by utilizing a variety of substituted cyclopentylmethanamines or by modifying the 2-amino-2-methylpropanoic acid starting material.

Structure-Activity Relationship (SAR): Unlocking the Pharmacological Code

The systematic modification of a lead compound's structure and the subsequent evaluation of its biological activity form the basis of Structure-Activity Relationship (SAR) studies.[4][5] For the this compound scaffold, several key regions can be targeted for modification to probe their influence on potency, selectivity, and pharmacokinetic properties.

Key Structural Regions for SAR Exploration:

-

The Cyclopentyl Ring: Altering the size and substitution pattern of the cycloalkyl group can significantly impact lipophilicity and binding interactions. Introducing substituents on the cyclopentyl ring can explore specific pockets in a target binding site.

-

The Amide Bond: While generally kept intact for its structural role, the amide bond's hydrogen bond donor and acceptor properties are crucial for target interaction.

-

The Gem-Dimethyl Group: This feature can provide steric bulk and influence the conformation of the molecule, potentially enhancing binding affinity or metabolic stability.[6][7]

-

The Amino Group: The primary amine offers a handle for further functionalization, such as acylation or alkylation, to explore additional binding interactions.

Data Presentation: Hypothetical SAR Table

To systematically capture and analyze SAR data, a well-structured table is essential. Below is a hypothetical example of how such data could be presented.

| Derivative | R1 (on Cyclopentyl) | R2 (on Amine) | Target Binding Affinity (IC50, nM) |

| Parent | H | H | 500 |

| 1a | 4-OH | H | 250 |

| 1b | 4-F | H | 400 |

| 2a | H | Acetyl | 700 |

| 2b | H | Methyl | 450 |

This tabular representation allows for a clear and concise comparison of how different structural modifications impact biological activity.

Probing Biological Function: Pharmacological Evaluation

Given the structural features of this compound derivatives, they hold the potential to interact with a variety of biological targets. The presence of the amino acid-like core suggests potential interactions with enzymes or receptors that recognize such motifs. The lipophilic cyclopentylmethyl group could facilitate membrane permeability and interaction with hydrophobic pockets in target proteins.

Potential Therapeutic Areas and Corresponding Assays:

-

Neurological Disorders: The structural similarity to some known neuromodulators suggests potential activity on central nervous system (CNS) targets. Assays to evaluate this could include receptor binding assays for neurotransmitter receptors (e.g., GABA, glutamate) or transporter uptake assays.[8]

-

Oncology: Many anticancer agents are amide-containing compounds.[9] The cytotoxicity of these derivatives could be evaluated against a panel of cancer cell lines using assays like the MTT or SRB assay.

-

Infectious Diseases: The amide functionality is also present in many antimicrobial agents. The antibacterial or antifungal activity of the synthesized compounds can be screened using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Workflow and Logic

To effectively guide a research program focused on these derivatives, a clear and logical workflow is essential. This can be visualized to delineate the key stages of the drug discovery process.

Diagram: Drug Discovery Workflow

Caption: A streamlined workflow for the discovery and development of this compound derivatives.

This guide provides a foundational framework for the exploration of this compound derivatives. By leveraging established synthetic methodologies, systematic SAR exploration, and robust pharmacological evaluation, researchers can effectively navigate the path toward unlocking the therapeutic potential of this promising chemical scaffold. The iterative nature of the drug discovery process, as depicted in the workflow, underscores the importance of integrating chemical synthesis with biological testing to drive the optimization of lead compounds.

References

- Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media.

- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Assay guidance manual.

-

Celtarys Research. (2023, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

- Pawar, S. D., et al. (2015). Synthesis of some Amide derivatives and their Biological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1335-1342.

- Indian National Chemistry Olympiad. (2016). Synthesis and analysis of amides.

- Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.

- Tecan Group Ltd. (2007). Searching for new chemical entities with automated bioactivity-guided cell-based assays. Tecan Journal, 1/2007.

- David, R. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Madsen, R., & Bjerregaard, T. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(51), 17670–17671.

- Kent, T. C., et al. (2017). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & medicinal chemistry letters, 27(15), 3469-3473.

- Singh, R., Kats, L., Blättler, W. A., & Lambert, J. M. (1996). Formation of N-Substituted 2-Iminothiolanes When Amino Groups in Proteins and Peptides Are Modified by 2-Iminothiolane. Analytical Biochemistry, 236(1), 114-125.

- Shafi, S., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology, 12, 683472.

- Acar, Ç., & Kaplancıklı, Z. A. (2019). Design, synthesis, in silico, and in vitro evaluation of novel benzyloxybenzene substituted (S)‐α‐amino amide derivatives as cholinesterases and monoaminoxidases inhibitor. Archiv der Pharmazie, 352(10), 1900134.

-

Wikipedia. (2023, December 1). Structure–activity relationship. In Wikipedia. [Link]

- Ohkubo, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 127(3), 419-435.

-

Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

- Al-Thebeiti, M. A., & El-Emam, A. A. (2001). Synthesis and Characterization of Some New Aminoimidazoles. Journal of the Chinese Chemical Society, 48(6A), 1013-1018.

- Wang, Q., & Yu, J. Q. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Chemical Society Reviews, 53(4), 1859-1883.

- Ferreira, R. J., et al. (2020). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 25(22), 5463.

- Wang, D., et al. (2024). Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing Auxiliary. Journal of the American Chemical Society, 146(8), 5650-5660.

- Coy, D. H., & Hocart, S. J. (1986). U.S. Patent No. 4,569,967. Washington, DC: U.S.

- D'Amico, D. C., & Thomson, R. J. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic letters, 16(19), 5092-5095.

- Kyeremeh, K., & Owusu, F. W. (2021). Editorial to Special Issue—“Structure-Activity Relationships (SAR)

-

Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accio.github.io [accio.github.io]

- 9. Frontiers | Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia [frontiersin.org]

pharmacophore analysis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

This guide provides an in-depth technical analysis of the pharmacophore and structural-activity relationship (SAR) of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide .[1] It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a lead for peptidomimetic drug design or ion channel modulation .[1]

A Technical Guide to the Aib-Amino-Amide Scaffold

Part 1: Executive Technical Summary

Molecule Identity: this compound

Core Scaffold:

This molecule represents a "privileged structure" in medicinal chemistry due to the presence of the gem-dimethyl group (from the 2-aminoisobutyric acid, or Aib, core). This moiety introduces the Thorpe-Ingold effect , restricting conformational freedom and forcing the backbone into specific angles (

Part 2: Structural Dissection & Pharmacophore Mapping

To understand the biological potential of this molecule, we must deconstruct it into four distinct pharmacophoric features (F1–F4).

The Pharmacophore Map

| Feature | Chemical Moiety | Physicochemical Function | Biological Interaction Target |

| F1 | Primary Amine ( | Positive Ionizable (PI) . pKa | Ionic interaction with conserved Asp/Glu residues in GPCR transmembrane bundles or Ion Channel pores.[1] |

| F2 | Gem-Dimethyl ( | Steric Constraint / Hydrophobic .[1] Induces local rigidity (Thorpe-Ingold effect).[1] | Fills small hydrophobic sub-pockets; forces the "active" conformation of the backbone.[1] |

| F3 | Amide Linker ( | H-Bond Donor/Acceptor .[1] Planar geometry. | Directional H-bonding with backbone carbonyls or side chains (e.g., Ser, Thr) in the binding site. |

| F4 | Cyclopentyl Tail | Lipophilic/Hydrophobic (HY) .[1] Non-planar aliphatic ring.[1] | Van der Waals interactions in lipophilic pockets; bioisostere for phenyl/benzyl groups but with higher |

Mechanistic Implications of the Core

The Gem-Dimethyl Effect (Aib Core)

The central carbon carries two methyl groups.[1] Unlike a standard alanine residue, this disubstitution severely restricts rotation around the

-

Causality: This restriction reduces the entropic penalty upon binding.[1][2] If the molecule is pre-organized into a bioactive conformation (often a

-helix or -

Reference Grounding: The use of gem-dimethyl groups to improve potency and metabolic stability is a validated strategy in medicinal chemistry (Talele, J. Med.[1] Chem. 2018).[1][3][4]

The Cyclopentyl Bioisostere

The N-cyclopentylmethyl group serves as a "lipophilic clamp."[1]

-

Metabolic Advantage: Unlike a benzyl group, the cyclopentyl ring is not susceptible to aromatic hydroxylation (CYP450 metabolism), potentially extending half-life.[1]

-

Receptor Fit: It fits into "pockets" defined by hydrophobic residues (Val, Leu, Ile). It is commonly found in Adenosine A1 antagonists and NK1 receptor antagonists .[1]

Part 3: Target Hypotheses & Biological Context[1]

Based on the pharmacophore features (Cationic Head + Linker + Lipophilic Tail), two primary biological targets are hypothesized:

Hypothesis A: Voltage-Gated Sodium Channel (Nav) Blocker

-

Rationale: The structure strongly resembles the pharmacophore of Class I antiarrhythmics and local anesthetics (e.g., Lidocaine, Mexiletine, Tocainide).

-

Mechanism: The protonated amine (F1) binds to the intracellular side of the sodium channel pore, while the lipophilic tail (F4) interacts with the membrane interface or the hydrophobic fenestrations of the channel. The Aib core (F2) likely alters the kinetics of the block by constraining the linker.

Hypothesis B: Peptidomimetic GPCR Modulator

-

Rationale: Aib is a hallmark of "Peptaibols" (fungal peptides).[1] Small molecules containing Aib often act as truncated peptidomimetics.[1]

-

Potential Targets: Receptors that recognize N-terminal amino acid sequences, such as Melanocortin receptors or Neuropeptide Y receptors , where the N-terminal amine and the first turn (stabilized by Aib) are critical for activation.[1]

Part 4: Visualization (Graphviz)

The following diagram illustrates the pharmacophore map and the logical flow for validating this scaffold.

Caption: Figure 1. Left: Pharmacophore decomposition of the Aib-amide scaffold.[1] Right: Sequential workflow for validating biological activity.

Part 5: Experimental Protocols (Self-Validating)

To confirm the pharmacophore hypothesis, the following protocols should be executed.

Protocol 1: In Silico Conformational Analysis

Objective: Quantify the "Gem-Dimethyl Effect" by comparing the conformational energy landscape of the subject molecule vs. its glycine analog (lacking the methyls).[1]

-

Setup: Use a force field (e.g., OPLS4 or MMFF94) in a solvation model (water).[1]

-

Sampling: Perform a Dihedral Scan (0° to 360°) on the

( -

Analysis: Plot the Energy vs. Torsion Angle.[1]

-

Success Metric: The Aib-derivative (subject molecule) should show deep, narrow energy minima corresponding to helical regions (

), whereas the glycine analog should show a broad, flat energy surface. This validates the "Conformational Lock" hypothesis.[1]

-

Protocol 2: Competitive Radioligand Binding (Nav Site 1)

Objective: Test if the molecule binds to the local anesthetic site of Sodium Channels.[1]

-

Preparation: Prepare membrane fractions from HEK293 cells overexpressing human Nav1.5 or Nav1.7.[1]

-

Ligand: Use

-Batrachotoxin (BTX) or a radiolabeled local anesthetic (e.g., -

Incubation:

-

Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

-

Data Analysis: Measure CPM (Counts Per Minute). Plot % Inhibition vs. Log[Concentration].

Part 6: References

-

Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] [1][3][5]

-

Crisma, M., et al. (2005).[1] Structural versatility of the alpha-aminoisobutyric acid (Aib) residue in peptide sequences. Chemistry & Biodiversity, 2(1), 69-83.[1] [1]

-

Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants. Journal of General Physiology, 149(4), 465–481.

-

PubChem Compound Summary. (2025). This compound (CID 61266758).[1] National Center for Biotechnology Information.[1] [1]

Sources

- 1. Cyclopentanemethylamine | C6H13N | CID 80153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(cyclopentylmethyl)-N-ethylamine | C8H17N | CID 43163716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide as a pharmaceutical intermediate

This technical guide details the synthesis, chemical properties, and medicinal chemistry applications of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide , a specialized building block used to enhance metabolic stability and potency in drug candidates.

A Strategic Scaffold for Conformational Restriction in Drug Design

Executive Summary

This compound (CAS: 1249493-71-7) is a high-value pharmaceutical intermediate that combines two critical design elements: the gem-dimethyl group (derived from 2-aminoisobutyric acid, AIB) and a lipophilic cyclopentyl moiety .

In modern drug discovery, this scaffold is utilized to:

-

Induce Conformational Lock: The gem-dimethyl group restricts rotational freedom via the Thorpe-Ingold effect, locking the molecule into a bioactive conformation (often

-helical or -

Block Metabolism: The steric bulk at the

-carbon prevents proteolysis by peptidases, significantly extending the half-life of peptide-based drugs (e.g., GLP-1 agonists, Ghrelin agonists). -

Optimize Lipophilicity: The cyclopentyl group provides a "Goldilocks" zone of lipophilicity (LogP modulation) without the excessive bulk of cyclohexyl or the flexibility of n-alkyl chains.

Chemical Profile & Properties[1][2][3]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | AIB-Cyclopentylmethylamine |

| CAS Number | 1249493-71-7 |

| Molecular Formula | C |

| Molecular Weight | 184.28 g/mol |

| Predicted LogP | ~1.5 - 1.9 (Moderate Lipophilicity) |

| H-Bond Donors | 2 (Primary Amine, Amide NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Primary Amine) |

| Key Substructure |

Mechanistic Rationale: The Thorpe-Ingold Effect[5][7][10]

The primary reason for incorporating this intermediate is to exploit the Thorpe-Ingold Effect (Gem-Dimethyl Effect). In a standard amino acid (e.g., Alanine), the

This forces the backbone into a bent or helical conformation, reducing the entropic penalty of binding to a receptor (e.g., GPCRs or Kinases).

Figure 1: Mechanism of conformational restriction induced by the AIB scaffold.

Synthesis Protocol

Challenge: The steric hindrance of the gem-dimethyl group makes the amine of AIB a poor nucleophile and the carboxylic acid of AIB difficult to activate without side reactions. Standard EDC/HOBt coupling is often too slow.

Recommended Solution: Use HATU or T3P (Propylphosphonic anhydride) for efficient coupling.

Step 1: Coupling Reaction

Reagents:

-

Starting Material A: 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-AIB-OH) [1.0 equiv]

-

Starting Material B: Cyclopentylmethanamine [1.1 equiv]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [1.1 equiv]

-

Base: DIPEA (N,N-Diisopropylethylamine) [3.0 equiv]

-

Solvent: DMF (Dimethylformamide) [anhydrous]

Procedure:

-

Dissolve Boc-AIB-OH (10 mmol) in anhydrous DMF (30 mL) under N

atmosphere. -

Add DIPEA (30 mmol) and stir for 5 minutes at 0°C.

-

Add HATU (11 mmol). The solution may turn yellow/orange. Stir for 15 minutes to form the activated ester.

-

Add Cyclopentylmethanamine (11 mmol) dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC or LCMS.

-

Note: Due to steric hindrance, reaction times may be longer than standard amino acids.[1]

-

-

Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M citric acid (x2), sat. NaHCO

(x2), and brine. Dry over Na -

Purification: Flash chromatography (Hexane/EtOAc) to yield Boc-2-amino-N-(cyclopentylmethyl)-2-methylpropanamide .

Step 2: Deprotection

Reagents:

-

4M HCl in Dioxane OR TFA/DCM (1:1).

Procedure:

-

Dissolve the Boc-intermediate in minimal Dioxane or DCM.

-

Add 4M HCl in Dioxane (10 equiv).

-

Stir at RT for 1–2 hours. A white precipitate (the hydrochloride salt) often forms.

-

Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to remove non-polar byproducts. Filter to collect the HCl salt of the target product.

Figure 2: Optimized synthesis workflow using HATU activation.

Analytical Validation

To ensure the integrity of the intermediate, the following analytical signatures should be verified:

1H NMR (DMSO-d6, 400 MHz)

-

8.0–8.5 ppm: Broad singlet (3H, NH

- 7.8 ppm: Triplet or broad singlet (1H, Amide NH).

-

3.0–3.1 ppm: Doublet or Multiplet (2H, -NH-CH

- 2.0 ppm: Multiplet (1H, Cyclopentyl methine -CH -).

- 1.4–1.7 ppm: Multiplet (Cyclopentyl methylene protons).

-

1.45 ppm: Singlet (6H, Gem-dimethyl -C(CH

LCMS

-

ESI (+): m/z = 185.2 [M+H]

. -

Purity: >95% (UV 210 nm).

Safety & Handling

-

Amine Hazard: Cyclopentylmethanamine is corrosive and volatile. Handle in a fume hood.

-

Sensitization: HATU is a potential skin sensitizer and respiratory irritant.

-

Storage: The free base is hygroscopic and sensitive to CO

(carbamate formation). Store as the HCl salt at -20°C for long-term stability.

References

-

Gem-Dimethyl Effect in Drug Design

-

Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

-

-

AIB Coupling Difficulties & Solutions

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

-

Thorpe-Ingold Effect in Peptides

-

Balaram, P. (1992). Non-standard amino acids in peptide design and evolution. Current Opinion in Structural Biology, 2(4), 584-590. Link

-

-

Synthesis of AIB Peptides

-

Wenschuh, H., et al. (2002). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols. Journal of Organic Chemistry, 67(8), 2682–2690. Link

-

Sources

Methodological & Application

Synthesis Protocol for 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide: Overcoming Steric Hindrance in α,α-Disubstituted Amino Acid Couplings

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Rationale

The synthesis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide (CAS: 1249493-71-7) requires the amide coupling of 2-aminoisobutyric acid (Aib) and cyclopentylmethanamine, followed by amine deprotection. While seemingly straightforward, the incorporation of Aib presents a significant synthetic challenge. Aib is an α,α-disubstituted amino acid; the presence of a gem-dimethyl group at the alpha-carbon creates severe steric shielding around the reacting carbonyl center[1].

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DCC) frequently fail in this context. The sterically congested O-acylisourea intermediate formed by carbodiimides is highly susceptible to rearranging into an unreactive N-acylurea before the nucleophile can successfully attack, resulting in truncated yields and difficult purifications.

The Causality of Reagent Selection: To bypass this steric barrier, this protocol utilizes HATU (a uronium/guanidinium-type reagent) in conjunction with the sterically hindered base DIPEA (Hünig's base). HATU rapidly converts the Boc-protected Aib (Boc-Aib-OH) into a highly reactive 7-azabenzotriazole active ester[2]. The critical mechanistic advantage here is anchimeric assistance (neighboring group participation): the nitrogen atom at position 7 of the HOAt leaving group forms a hydrogen bond with the incoming primary amine (cyclopentylmethanamine). This pre-organizes the transition state, drastically accelerating the aminolysis step despite the steric bulk of the gem-dimethyl groups[3]. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive uronium species.

Reaction Pathway & Experimental Workflow

Caption: Chemical pathway for the synthesis of this compound.

Caption: Five-step experimental workflow ensuring high-yield isolation of the target amide.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. A slight excess of the amine and HATU ensures complete consumption of the valuable Boc-Aib-OH building block[4].

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| Boc-Aib-OH | Starting Material | 203.24 | 1.0 eq | 2.03 g |

| Cyclopentylmethanamine | Nucleophile | 99.17 | 1.1 eq | 1.09 g (~1.2 mL) |

| HATU | Coupling Reagent | 380.23 | 1.1 eq | 4.18 g |

| DIPEA | Non-nucleophilic Base | 129.24 | 3.0 eq | 3.88 g (~5.2 mL) |

| DMF (Anhydrous) | Solvent | 73.09 | N/A | 50.0 mL |

| Trifluoroacetic Acid (TFA) | Deprotection Acid | 114.02 | Excess | 20.0 mL |

| Dichloromethane (DCM) | Co-solvent | 84.93 | N/A | 20.0 mL |

Step-by-Step Experimental Protocol

Stage 1: Amide Coupling (Synthesis of the Boc-Protected Intermediate)

Objective: Form the sterically hindered amide bond while suppressing epimerization and rearrangement.

-

Pre-activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Aib-OH (2.03 g, 10 mmol) and HATU (4.18 g, 11 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere.

-

Base Addition: Add DIPEA (5.2 mL, 30 mmol) dropwise via syringe.

-

Causality Check: The solution will typically transition to a pale yellow color, indicating the formation of the active 7-azabenzotriazole ester. Allow this pre-activation to stir for exactly 5 minutes. Extended pre-activation can lead to the degradation of the active ester.

-

-

Aminolysis: Slowly add cyclopentylmethanamine (1.2 mL, 11 mmol) to the activated mixture. Stir the reaction at room temperature (20–25 °C) for 3 to 4 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is self-validating when the target mass [M+H]⁺ of ~285 Da replaces the starting material mass.

-

Orthogonal Aqueous Workup:

-

Quench the reaction by adding 100 mL of deionized water and extract with Ethyl Acetate (3 x 75 mL).

-

Wash the combined organic layers sequentially with 5% aqueous NaHCO₃ (2 x 50 mL) to remove acidic impurities (HOAt and unreacted Boc-Aib-OH).

-

Wash with 1M HCl (2 x 50 mL) to remove unreacted cyclopentylmethanamine and DIPEA.

-

Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a crude solid/oil.

-

Stage 2: Acidolytic Deprotection (Boc Removal)

Objective: Cleave the tert-butyloxycarbonyl group to reveal the primary amine.

-

Acid Cleavage: Dissolve the crude Boc-protected intermediate in 20 mL of anhydrous DCM. Cool the flask in an ice bath (0 °C).

-

TFA Addition: Slowly add 20 mL of Trifluoroacetic Acid (TFA) dropwise with vigorous stirring. Remove the ice bath and allow the reaction to warm to room temperature.

-

Self-Validating System: The reaction will visibly evolve CO₂ gas (bubbling). The cessation of gas evolution (typically after 45–60 minutes) serves as a visual indicator that the deprotection is nearing completion.

-

-

Concentration: Once LC-MS confirms the complete disappearance of the Boc-intermediate, concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 x 20 mL) to aid in the azeotropic removal of residual TFA.

-

Free-Basing (Neutralization): The resulting residue is the TFA salt of the target molecule. Dissolve the residue in 30 mL of DCM and wash with saturated aqueous Na₂CO₃ (pH > 9) to convert the salt to the free base.

-

Final Isolation: Extract the aqueous layer with additional DCM (2 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate to dryness to yield This compound .

References

-

National Institutes of Health (NIH) / PMC. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Available at:[Link][3]

-

ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at:[Link][1]

Sources

Application Note: Protocols for Determining the Aqueous and DMSO Solubility of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide in dimethyl sulfoxide (DMSO) and in aqueous media across a physiologically relevant pH range. Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both in vitro assays and in vivo systems, impacting everything from bioassay data quality to oral bioavailability.[1][2][3] This document details robust, step-by-step protocols for both thermodynamic and kinetic solubility assessments, explains the scientific rationale behind key experimental choices, and offers guidance on data interpretation and reporting.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a novel small molecule whose therapeutic potential is under investigation. Before extensive biological characterization, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility is arguably one of the most influential parameters in the drug discovery and development cascade.[3][4]

-

DMSO Solubility: Dimethyl sulfoxide is a powerful, polar aprotic solvent, often called a "super solvent," capable of dissolving a vast range of compounds.[5][6] In early-stage research, compounds are typically stored and serially diluted from high-concentration DMSO stock solutions for use in high-throughput screening (HTS) and various in vitro biological assays.[7] Inaccurate DMSO solubility data can lead to compound precipitation in assay plates, generating false negatives or positives and making structure-activity relationship (SAR) data unreliable.[8]

-

Aqueous Solubility: For a drug candidate intended for oral administration, aqueous solubility is a key determinant of its absorption and bioavailability.[2][8] Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal (GI) tract, posing significant challenges for formulation development.[1][9] The Biopharmaceutics Classification System (BCS) uses solubility as one of its two core pillars (along with permeability) to classify drugs and predict their in vivo performance.[10][11][12]

This guide distinguishes between two crucial types of solubility measurement:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are at equilibrium.[1][8][13] It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours).[8][13]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock into an aqueous buffer, begins to precipitate.[1][13] It is a non-equilibrium value that is highly relevant for predicting behavior in fast, HTS-style in vitro assays.[3][9]

Protocol I: Thermodynamic Solubility in Dimethyl Sulfoxide (DMSO)

This protocol establishes the maximum equilibrium solubility of this compound in anhydrous DMSO at room temperature. This value is essential for preparing the highest possible concentration of a stable stock solution.

Principle and Rationale

To determine the true thermodynamic solubility, a state of equilibrium must be achieved between the undissolved solid and the saturated solution. This is accomplished by creating a supersaturated slurry and allowing it to equilibrate over 24 hours.[7] Any initially dissolved metastable forms will have time to convert to the most stable, and typically least soluble, crystal form, ensuring the measured value represents the true equilibrium state.[14] Quantification is performed using a validated High-Performance Liquid Chromatography (HPLC) method for accuracy and specificity.

Materials

-

This compound (solid powder)

-

Anhydrous DMSO (≤0.1% water)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Benchtop microcentrifuge (capable of >14,000 rpm)

-

Calibrated micropipettes

-

HPLC system with UV detector

-

Appropriate HPLC column and mobile phase (to be determined during method development)

Experimental Workflow

Caption: Workflow for determining thermodynamic DMSO solubility.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[7]

-

Add 100 µL of anhydrous DMSO.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Visually inspect the solution. If all the solid has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a persistent solid precipitate is observed. This ensures the starting point is a slurry.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to create a compact pellet of the excess solid.[7]

-

-

Sample Collection and Quantification:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Perform a serial dilution of the supernatant with a suitable solvent (e.g., HPLC mobile phase) to bring the concentration within the linear range of a pre-established HPLC calibration curve.

-

Determine the precise concentration of the compound in the diluted samples using a validated HPLC-UV method.

-

-

Data Calculation and Reporting:

-

Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.

-

Express the final solubility in both mg/mL and mM.

-

Data Presentation

Table 1: Thermodynamic Solubility of this compound in DMSO

| Parameter | Value |

|---|---|

| Temperature (°C) | 25.0 ± 0.5 |

| Equilibration Time (h) | 24 |

| Solubility (mg/mL) | [Experimental Value] |

| Solubility (mM) | [Calculated Value] |

| Observations | [e.g., Clear saturated solution] |

Protocol II: Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility is assessed across a pH range relevant to the human GI tract (pH 1.2 to 6.8) as recommended by ICH guidelines for BCS classification.[10][11][12] Both the high-throughput kinetic method and the gold-standard thermodynamic shake-flask method are described.

Principle and Rationale

The ionization state of a molecule can significantly affect its solubility. For a compound like this compound, which contains a basic amino group, solubility is expected to be higher at acidic pH where the amine is protonated and charged.

-

Thermodynamic (Shake-Flask) Method: This protocol measures the equilibrium solubility of the solid compound directly in aqueous buffers. It requires longer incubation times (24-48 hours) to ensure equilibrium is reached and is considered the definitive method for formulation and regulatory purposes.[2][8][13]

-

Kinetic (DMSO-Dilution) Method: This protocol is a higher-throughput assay that mimics the conditions of in vitro screens.[3][9] It measures the concentration at which the compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[14]

Materials

-

Compound of interest (solid powder and a concentrated 10-20 mM stock in DMSO)

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5, and pH 6.8 (simulated intestinal fluid, without enzymes).[11][12]

-

Multi-well plates (e.g., 96-well filter plates for kinetic assay, deep-well plates for thermodynamic assay).[9]

-

Plate shaker

-

Plate reader (for turbidimetric measurement in kinetic assay) or HPLC/LC-MS system (for quantification).

Experimental Workflows

Caption: Comparison of Thermodynamic and Kinetic aqueous solubility workflows.

Step-by-Step Methodology: Thermodynamic

-

Setup: Add an excess of solid this compound to separate vials or wells containing the pH 1.2, 4.5, and 6.8 buffers. Ensure enough solid is added so that it remains visible at the end of the experiment.[15]

-

Equilibration: Seal the containers and place them on a shaker in an incubator set to 37 ± 1°C for 24 to 48 hours.[10][13]

-

Separation: After incubation, separate the undissolved solid. This can be done by centrifugation followed by collection of the supernatant, or by filtering the suspension through a low-binding filter plate (e.g., Millipore MultiScreen Solubility filter plates).[9]

-

Quantification: Analyze the clear filtrate or supernatant using a validated LC-MS or HPLC-UV method to determine the compound concentration.

-

Reporting: Report the solubility in µg/mL or µM for each pH value.

Step-by-Step Methodology: Kinetic

-

Setup: Dispense the aqueous buffers (pH 1.2, 4.5, 6.8) into the wells of a 96-well plate.

-

Compound Addition: Add a small aliquot of a high-concentration DMSO stock solution of the compound (e.g., 10 µL of 10 mM stock into 190 µL of buffer) to the wells. This results in a final DMSO concentration that should be kept low (e.g., 5%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[9]

-

Measurement: Determine the solubility by one of two common methods:

-

Turbidimetric Readout: Measure the absorbance or light scattering of the samples in a plate reader. The concentration at which precipitation (turbidity) is first observed is the kinetic solubility limit.[2][8]

-

Filtration & Quantification: Process the plate using a 96-well solubility filter plate, collect the filtrate, and quantify the concentration of the dissolved compound via HPLC or LC-MS.[9]

-

Data Presentation

Table 2: Aqueous Solubility Profile of this compound

| pH of Buffer | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| 1.2 | Thermodynamic | 37.0 | [Value] | [Value] |

| 4.5 | Thermodynamic | 37.0 | [Value] | [Value] |

| 6.8 | Thermodynamic | 37.0 | [Value] | [Value] |

| 7.4 (PBS) | Kinetic | 25.0 | [Value] | [Value] |

Interpretation and Advanced Considerations

-

Data Interpretation: A significant difference between thermodynamic and kinetic solubility values can indicate that the compound readily forms supersaturated solutions, which may have implications for formulation design.[14] High solubility at pH 1.2 and lower solubility at pH 6.8 is typical for a basic compound and is critical information for predicting oral absorption.

-

Compound Purity and Form: The purity and solid-state form (e.g., crystalline vs. amorphous, polymorphs) of the compound can dramatically affect solubility.[15][16] It is crucial to characterize the solid form used in thermodynamic studies.

-

Co-Solvent Effects: When performing kinetic solubility measurements, be aware that the presence of even small amounts of DMSO (e.g., 1-5%) can artificially inflate the measured aqueous solubility compared to the true value.

-

Method Validation: All analytical methods (HPLC, LC-MS) used for quantification must be properly validated for linearity, accuracy, and precision to ensure trustworthy results.[17]

-

Reporting Standards: When publishing or reporting solubility data, it is essential to fully describe the experimental method (e.g., thermodynamic vs. kinetic, equilibration time, temperature, method of separation and analysis) to ensure the data is reproducible and can be correctly interpreted by others.[16][17]

References

-

Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. National Institute of Standards and Technology. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

-

Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. Retrieved from [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]

-

Bienta. (2026). Aqueous Solubility Assay. Bienta. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Retrieved from [Link]

-

ICH. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. Retrieved from [Link]

-

Brown, W. E., et al. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Dissolution Technologies. Retrieved from [Link]

-

Scrivens, B. A., & Kalvass, J. C. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

gChem. (n.d.). DMSO. gChem. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Aqueous Solubility Assay | Bienta [bienta.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. enamine.net [enamine.net]

- 10. admescope.com [admescope.com]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. raytor.com [raytor.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Guidelines for Reporting Solubility Data [trc.nist.gov]

optimal reaction conditions for synthesizing 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Application Note: High-Efficiency Synthesis of 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide

Executive Summary

This application note details the optimized synthetic protocol for This compound , a structural motif increasingly relevant in medicinal chemistry (e.g., sodium channel blockers, peptidomimetics).[1]

The core synthetic challenge is the steric hindrance imposed by the gem-dimethyl group of the 2-aminoisobutyric acid (Aib) moiety. Standard carbodiimide couplings (EDC/HOBt) often fail to drive this reaction to completion, resulting in low yields and difficult purification.[1] This guide presents a validated HATU-mediated protocol that overcomes the activation energy barrier, ensuring high conversion (>90%) and purity.

Chemical Context & Retrosynthesis

The target molecule is an amide derived from two primary building blocks:

-

Acid Component: 2-Amino-2-methylpropanoic acid (Aib), protected as Boc-Aib-OH .[1]

-

Amine Component: Cyclopentylmethanamine.[1]

The "Gem-Dimethyl" Effect:

The Aib residue contains two methyl groups at the

Retrosynthetic Scheme:

Optimization Strategy

To ensure reproducibility and scalability, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1]

| Parameter | Selected Condition | Scientific Rationale |

| Coupling Agent | HATU | Generates an OAt-active ester. The pyridine nitrogen in the HOAt moiety provides a "neighboring group effect," stabilizing the transition state and accelerating coupling by ~100x compared to HOBt esters. |

| Base | DIPEA (Diisopropylethylamine) | A non-nucleophilic base is essential to deprotonate the carboxylic acid without reacting with the active ester.[1] |

| Solvent | DMF (Anhydrous) | High dielectric constant stabilizes the polar transition state.[1] DCM is often insufficient for HATU solubility.[1] |

| Stoichiometry | 1.1 eq HATU / 1.2 eq Base | Slight excess ensures complete activation of the hindered acid. |

Detailed Experimental Protocols

Phase 1: Amide Coupling (The Critical Step)[1]

Reagents:

- -Boc-2-amino-2-methylpropanoic acid (Boc-Aib-OH) [1.0 eq][1]

-

Cyclopentylmethanamine [1.1 eq][1]

-

HATU [1.1 eq]

-

DIPEA [2.0 eq]

-

DMF (Anhydrous, 5 mL per mmol substrate)[1]

Procedure:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Boc-Aib-OH (1.0 eq) in anhydrous DMF. -

Add DIPEA (2.0 eq) and stir for 5 minutes at Room Temperature (RT).

-

Cool the solution to 0°C (ice bath).

-

Add HATU (1.1 eq) in one portion.[1] The solution typically turns yellow/orange. Stir at 0°C for 15-20 minutes . Note: This pre-activation period is crucial for forming the reactive OAt-ester.[1]

-

Coupling: Add Cyclopentylmethanamine (1.1 eq) dropwise.[1]

-

Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours .

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x volume of DMF).[1]

-

Wash sequentially with:

-

Dry over

, filter, and concentrate under reduced pressure.[1] -

Result: The Boc-protected intermediate (usually a white solid/foam) is often pure enough for the next step.[1] If not, purify via flash chromatography (Hexane/EtOAc).[1]

-

Phase 2: Deprotection & Isolation

Reagents:

Procedure:

-

Dissolve the Boc-intermediate in DCM (5 mL/mmol).

-

Add TFA (equal volume to DCM, e.g., 1:1 ratio).[1]

-

Stir at RT for 1–2 hours . Monitor by TLC/LCMS (disappearance of Boc-material).[1]

-

Workup (Free Base Isolation):

-

Concentrate the mixture to remove excess TFA (azeotrope with toluene if necessary).[1]

-

Slowly add saturated

until pH > 8.[1] -

Extract the organic layer (DCM).[1] Note: The product is a small amine; ensure the aqueous phase is salted (brine) to prevent loss of product to the water layer.

-

Dry over

and concentrate.

-

-

Final Product: this compound (typically an oil or low-melting solid).[1]

Process Visualization

Workflow Diagram: Synthesis & Purification

Caption: Figure 1. Step-by-step synthetic workflow for the HATU-mediated production of the target amide.

Troubleshooting Decision Tree

Caption: Figure 2. Diagnostic logic for optimizing yield in sterically hindered amide couplings.

Analytical Quality Control

To validate the synthesis, the researcher must confirm the structure using NMR. The "Gem-Dimethyl" group provides a distinct signature.[1]

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR | Singlet, ~1.3–1.5 ppm (6H) | Represents the two equivalent methyl groups of the Aib moiety.[1] |

| 1H NMR | Multiplets, 1.1–1.8 ppm | Cyclopentyl ring protons.[1] |

| 1H NMR | Doublet/Singlet, ~3.0–3.2 ppm | Methylene group ( |

| LCMS | Mass [M+H]+ | Confirm molecular weight (approx 185.16 g/mol for free base). |

References

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive". Journal of the American Chemical Society.

-

Foundational paper establishing HOAt/HATU as superior for hindered couplings.[1]

-

-

Albericio, F., & Byman, J. M. (2008).[1] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

- Comprehensive review detailing the mechanism of H

-

Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development.

- Validates the scalability of H

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.[1]

- Discusses troubleshooting steric hindrance in amide synthesis.

Sources

Application Notes and Protocols for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide. The protocols and recommendations herein are grounded in established principles of laboratory safety and chemical reactivity, tailored to the specific structural features of this molecule.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a secondary amide and a primary amine attached to a tertiary carbon. This unique combination of functional groups dictates its chemical behavior, stability, and, consequently, the necessary precautions for its handling and storage. The cyclopentylmethyl substituent on the amide nitrogen introduces lipophilicity, which may be relevant for its intended application, particularly in drug development contexts where cell permeability is a factor.

A thorough understanding of the potential reactivity of both the amine and amide functionalities is paramount for ensuring the integrity of the material and the safety of laboratory personnel.

Hazard Identification and Safety Precautions

Based on data for structurally similar compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat and closed-toe shoes are required.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chemical Properties and Stability

The stability of this compound is influenced by the inherent properties of its amide and amine functional groups.

Amide Stability

Amide bonds are generally stable; however, they are susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis is dependent on pH and temperature. At neutral pH and ambient temperature, the amide bond in this compound is expected to be relatively stable.

Amine Stability

The primary amine group is susceptible to oxidation. Exposure to air and light can lead to degradation over time. Aliphatic amines can undergo oxidative degradation, and the rate of this process can be influenced by the presence of metal ions and elevated temperatures.[1][2][3]

Incompatible Materials

To maintain the integrity of the compound and prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: Can react with the primary amine.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the amide bond.

-

Aldehydes and Ketones: The primary amine can react to form imines.

A general chemical compatibility chart for amines and amides is provided below as a reference. However, specific compatibility testing is recommended for critical applications.

Table 1: General Chemical Compatibility

| Material/Chemical Class | Compatibility with Amines | Compatibility with Amides |

| Strong Oxidizing Agents | Incompatible | Generally Compatible |

| Strong Acids | Incompatible (forms salts) | Incompatible (hydrolysis) |

| Strong Bases | Generally Compatible | Incompatible (hydrolysis) |

| Aldehydes/Ketones | Incompatible (reacts) | Generally Compatible |

| Halogenated Compounds | Incompatible | Generally Compatible |

This table provides general guidance. Always consult specific chemical compatibility charts and safety data sheets.[4][5][6][7][8]

Storage Protocols

Proper storage is crucial to maintain the purity and stability of this compound.

Short-Term Storage (Working Solutions)

-

Temperature: Store at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the amine group.

-

Container: Use amber glass vials or other opaque containers to protect from light.

-

Closure: Ensure containers are tightly sealed to prevent moisture and air ingress.

Long-Term Storage (Stock Material)

-

Temperature: For extended storage, maintain at -20°C.

-

Atmosphere: Store under a dry, inert atmosphere.

-

Container: Use tightly sealed, amber glass containers.

-

Desiccation: Store in a desiccator to prevent moisture absorption.

Handling and Weighing Protocols

Due to its potential as a respiratory irritant, all weighing and handling of the solid compound should be performed in a chemical fume hood.

Protocol for Weighing

-

Preparation: Ensure the chemical fume hood is clean and functioning correctly. Gather all necessary equipment (spatula, weigh paper, container).

-

Tare: Place the weigh paper on the analytical balance and tare.

-

Dispensing: Carefully dispense the desired amount of this compound onto the weigh paper. Avoid creating dust.

-

Transfer: Promptly transfer the weighed compound to the receiving vessel.

-

Cleaning: Clean the balance and surrounding area immediately after use. Dispose of any contaminated weigh paper as hazardous waste.

Protocol for Preparing a Stock Solution

-

Solvent Selection: Choose a suitable solvent in which the compound is soluble.

-

Dissolution: In a chemical fume hood, add the weighed compound to a volumetric flask.

-

Solvent Addition: Add a portion of the solvent to the flask and swirl gently to dissolve the compound. Sonication may be used to aid dissolution if necessary.

-

Volume Adjustment: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Mixing: Invert the flask several times to ensure a homogeneous solution.

-

Storage: Transfer the solution to a properly labeled, airtight, and light-protected storage container.

Spill Management

In the event of a spill, follow these procedures:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

-

Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Protocols

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[9][10][11][12]

Waste Segregation and Collection

-

Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weigh paper), in a clearly labeled, sealed, and compatible waste container.

-

Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Caption: From Receipt to Experiment Workflow.

References

-

Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2021). PubMed. [Link]

-

Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.). PubMed Central. [Link]

-

On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

-